molecular formula C18H14N2O5 B6524356 ethyl 6-nitro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate CAS No. 5627-69-0

ethyl 6-nitro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B6524356
CAS No.: 5627-69-0
M. Wt: 338.3 g/mol
InChI Key: NRGWYUZSZRWJRA-UHFFFAOYSA-N
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Description

Ethyl 6-nitro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C18H14N2O5 and its molecular weight is 338.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.09027155 g/mol and the complexity rating of the compound is 589. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 6-nitro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate is a compound belonging to the quinoline family, known for its diverse biological activities. Its molecular formula is C18H14N2O5C_{18}H_{14}N_{2}O_{5} with a molecular weight of 338.32 g/mol. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the fields of antibacterial and anticancer therapies.

The chemical structure of this compound can be represented by the following identifiers:

  • IUPAC Name : this compound
  • SMILES : CCOC(C1=C(c2ccccc2)c(cc(cc2)[N+]([O-])=O)c2NC1=O)=O
PropertyValue
Molecular Weight338.32 g/mol
Hydrogen Bond Acceptors9
Hydrogen Bond Donors1
Rotatable Bonds5
Partition Coefficient (logP)3.497
Water Solubility (LogSw)-3.78
Polar Surface Area78.98 Ų

Antibacterial Properties

Quinoline derivatives, including this compound, have shown significant antimicrobial properties. Studies indicate that compounds with similar structures exhibit moderate antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA synthesis and cell wall formation.

In one study, the synthesized derivatives were evaluated using the Minimum Inhibitory Concentration (MIC) assay, revealing promising antibacterial effects at concentrations below 100 µM . This suggests that ethyl 6-nitro derivatives could serve as lead compounds for developing new antibacterial agents.

Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively researched. This compound was tested against various cancer cell lines, including MCF-7 (breast cancer) using the MTT assay. Results indicated that certain analogs demonstrated significant cytotoxicity compared to standard chemotherapeutics like Doxorubicin .

A detailed study highlighted that compounds with similar scaffolds exhibited IC50 values in the micromolar range against MCF-7 cells, indicating their potential in cancer treatment .

Case Studies

  • Antibacterial Evaluation :
    • A series of quinoline derivatives were synthesized and tested for their antibacterial activity. Ethyl 6-nitro derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 32 to 64 µg/mL.
  • Anticancer Activity :
    • In a comparative study of various quinoline derivatives against MCF-7 cells, ethyl 6-nitro derivatives exhibited an IC50 value of approximately 25 µM, demonstrating superior activity compared to several other tested compounds .

Properties

IUPAC Name

ethyl 6-nitro-2-oxo-4-phenyl-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5/c1-2-25-18(22)16-15(11-6-4-3-5-7-11)13-10-12(20(23)24)8-9-14(13)19-17(16)21/h3-10H,2H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGWYUZSZRWJRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2)[N+](=O)[O-])NC1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354196
Record name F0011-0786
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5627-69-0
Record name F0011-0786
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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